molecular formula C₂₂H₂₆N₂O₃ B1140843 9-Acetyl Apoquinidine Methyl Ether CAS No. 139239-49-9

9-Acetyl Apoquinidine Methyl Ether

Cat. No. B1140843
CAS RN: 139239-49-9
M. Wt: 366.45
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to acridine derivatives often involves complex reactions including photocatalytic oxygenation, acetylation, and reactions with active methylene compounds. For example, the photocatalytic oxygenation of anthracenes with dioxygen via selective radical coupling using 9-mesityl-10-methylacridinium ion as an electron-transfer photocatalyst results in oxygenation products such as dimethylepidioxyanthracene (Kotani, Ohkubo, & Fukuzumi, 2004). Additionally, the synthesis of 9-O-acetyl derivatives of the methyl ester of N-acetyl-beta-D-neuraminic acid methylglycoside showcases the acetylation process and serves as a model in oxidation studies (Haverkamp, Schauer, Wember, Kamerling, & Vliegenthart, 1975).

Molecular Structure Analysis

The molecular structure of acridine derivatives is often elucidated using mass spectrometry, and both 1H and 13C NMR spectroscopy, providing insights into their complex frameworks and functional groups, indicative of the detailed structure that 9-Acetyl Apoquinidine Methyl Ether might possess.

Chemical Reactions and Properties

Acridine derivatives undergo various chemical reactions, including oxygenation, acetylation, and reactions with active methylene compounds. These reactions showcase the reactivity and functional group transformations that characterize these compounds' chemical behavior.

Physical Properties Analysis

The physical properties of acridine derivatives, such as solubility and melting points, are crucial for understanding their behavior in different environments and applications. For instance, the synthesis of 9-anthraldehyde acetal of poly(vinyl alcohol) explores the solubility and interaction with organic solvents, which can be relevant for analyzing 9-Acetyl Apoquinidine Methyl Ether's physical properties (Oshiro, Shirota, & Mikawa, 1973).

Scientific Research Applications

Biological Activity of Anthraquinones and Triterpenoids

A study focused on the biological activity of anthraquinones and triterpenoids isolated from the roots and stems of Prismatomeris fragrans. These compounds were evaluated for their antiplasmodial, antituberculosis, antifungal, and anticancer properties. The research highlights the potential of these compounds in developing treatments for various diseases, suggesting a possible area of interest for further exploration with 9-Acetyl Apoquinidine Methyl Ether related compounds (Kanokmedhakul, Kanokmedhakul, & Phatchana, 2005).

Carbonylation Catalyzed by Acidic Zeolites

Research on dimethyl ether (DME) carbonylation catalyzed by acidic zeolites identified methyl and acetyl groups as surface intermediates in the synthesis of methyl acetate from DME-CO mixtures. This study provides insights into the mechanisms of carbonylation reactions, which could be relevant for understanding the chemical behavior of related acetyl compounds in catalytic processes (Cheung et al., 2007).

Fries Rearrangement of Hydroquinone Diesters

Another study explored the Fries rearrangement of hydroquinone diesters in boron trifluoride complexes, yielding acetylhydroquinone derivatives. This research might provide a foundation for synthetic applications involving acetyl groups, which could be extrapolated to the study of 9-Acetyl Apoquinidine Methyl Ether (Boyer et al., 2000).

properties

IUPAC Name

[(S)-[(2R,4S,5Z)-5-ethylidene-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-4-15-13-24-10-8-16(15)11-21(24)22(27-14(2)25)18-7-9-23-20-6-5-17(26-3)12-19(18)20/h4-7,9,12,16,21-22H,8,10-11,13H2,1-3H3/b15-4+/t16-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUZUZKZOWNTJI-JJJURRGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Acetyl Apoquinidine Methyl Ether

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